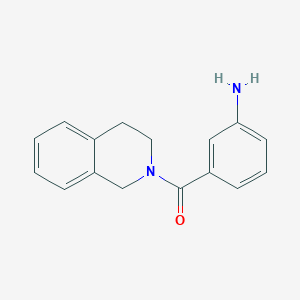
(3-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and synthetic drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline typically involves the cyclization of benzylamine derivatives. One common method is the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then cyclizes to form the tetrahydroisoquinoline core . The reaction conditions often include acidic catalysts and moderate temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core .
Applications De Recherche Scientifique
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline involves its interaction with specific molecular targets. For instance, as an inhibitor of the PD-1/PD-L1 pathway, the compound binds to the PD-1 receptor, preventing its interaction with PD-L1 and thereby enhancing the immune response against cancer cells . The molecular pathways involved include the modulation of immune checkpoint signaling, which is crucial for the regulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine, used in peptide-based drugs.
N-benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory properties.
Isoquinoline alkaloids: A large group of natural products with diverse biological activities.
Uniqueness
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline is unique due to its specific structural features and its potential as an immune checkpoint inhibitor. Its ability to modulate the PD-1/PD-L1 pathway sets it apart from other tetrahydroisoquinoline derivatives, making it a promising candidate for cancer immunotherapy .
Propriétés
Formule moléculaire |
C16H16N2O |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(3-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C16H16N2O/c17-15-7-3-6-13(10-15)16(19)18-9-8-12-4-1-2-5-14(12)11-18/h1-7,10H,8-9,11,17H2 |
Clé InChI |
HDPFTSHHCXRBFF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
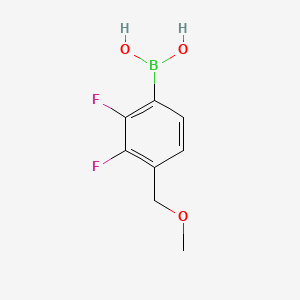
![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
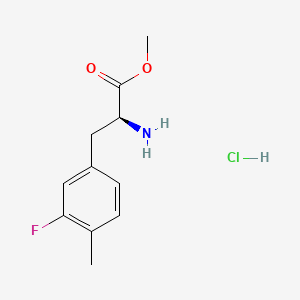

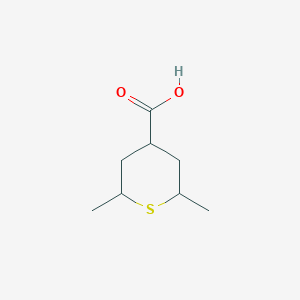

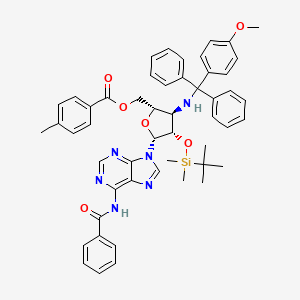
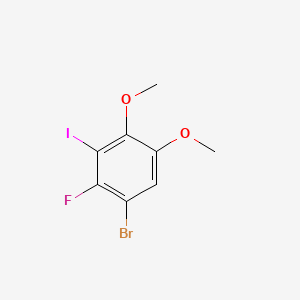


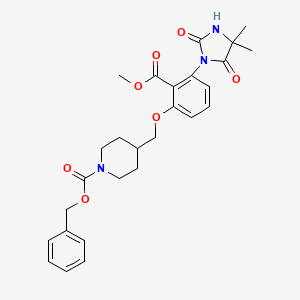

![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
